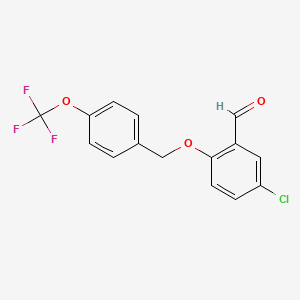5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde
CAS No.: 1835283-96-9
Cat. No.: VC3112822
Molecular Formula: C15H10ClF3O3
Molecular Weight: 330.68 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1835283-96-9 |
|---|---|
| Molecular Formula | C15H10ClF3O3 |
| Molecular Weight | 330.68 g/mol |
| IUPAC Name | 5-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2 |
| Standard InChI Key | HPMPZSLSOKYBMU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F |
Chemical Identity and Structure
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde is a complex organic molecule characterized by multiple functional groups that contribute to its chemical versatility. The compound is formally identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1835283-96-9 |
| Molecular Formula | C15H10ClF3O3 |
| Molecular Weight | 330.68 g/mol |
| IUPAC Name | 5-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2 |
| Standard InChIKey | HPMPZSLSOKYBMU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F |
| PubChem Compound ID | 118541045 |
The structural composition includes a chlorinated benzaldehyde moiety (5-chloro-2-hydroxybenzaldehyde derivative) connected via an ether linkage to a 4-(trifluoromethoxy)benzyl group. This arrangement creates a molecule with three distinct functional elements:
-
A benzaldehyde core with an aldehyde group (-CHO)
-
A chlorine substituent at the 5-position of the benzaldehyde ring
-
A 4-(trifluoromethoxy)benzyloxy group attached at the 2-position
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | Not fully characterized in available literature |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and DMSO; limited water solubility expected due to hydrophobic nature |
| Stability | Enhanced stability compared to non-fluorinated analogues due to the trifluoromethoxy group |
| Lipophilicity | Increased lipophilicity due to the presence of the trifluoromethoxy group, beneficial for membrane permeability |
| Reactivity | Reactive aldehyde group capable of participating in various chemical transformations |
The trifluoromethoxy group significantly affects the compound's properties, typically enhancing lipophilicity and metabolic stability compared to non-fluorinated analogues.
Applications in Organic Synthesis
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutically relevant compounds. Its utility stems from several key features:
Building Block in Pharmaceutical Synthesis
The compound's structure makes it suitable as a building block for constructing more complex molecules with potential biological activity. The reactive aldehyde group provides a handle for various transformations, including:
-
Condensation reactions (e.g., with amines to form imines)
-
Reductive amination to introduce nitrogen-containing functionalities
-
Wittig reactions to form alkenes
-
Aldol condensations to create carbon-carbon bonds
Fluorine Chemistry Applications
The trifluoromethoxy group is particularly valuable in medicinal chemistry and materials science for several reasons:
-
Increased metabolic stability against oxidative enzymes
-
Enhanced lipophilicity and bioavailability
-
Improved membrane permeability
-
Modulation of electronic properties in the molecule
-
Potential to enhance binding interactions with protein targets through fluorine-specific interactions
Analytical Characterization
Analytical methods for the characterization of 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde typically include:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for aromatic protons, the aldehyde proton, and the benzyl methylene group
-
¹³C NMR would display signals for the carbonyl carbon, aromatic carbons, and the trifluoromethoxy carbon
-
¹⁹F NMR would confirm the presence and environment of the trifluoromethoxy group
-
-
Infrared (IR) Spectroscopy:
-
Would show characteristic absorptions for the aldehyde C=O stretch, aromatic C=C stretches, and C-F stretches
-
-
Mass Spectrometry:
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are suitable methods for purity determination and identification of this compound, utilizing appropriate non-polar stationary phases and solvent systems.
Comparison with Related Compounds
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde belongs to a class of benzyloxy-substituted benzaldehydes with various applications in synthetic chemistry:
Functional Comparison
| Compound | Advantages | Disadvantages |
|---|---|---|
| 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde | Enhanced lipophilicity, metabolic stability, and versatile reactivity | Synthetic complexity, potential safety concerns |
| 4-(Benzyloxy)-2-methylbenzaldehyde | Simpler synthesis, well-documented reactivity | Lower metabolic stability, less electronically diverse |
| N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide | Different functional groups providing alternative reactivity | Different application profile, less suitable for certain transformations |
Current Research and Future Directions
Current research involving compounds structurally related to 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde focuses on several promising areas:
Pharmaceutical Applications
Ongoing research suggests potential applications in:
-
Development of novel enzyme inhibitors, particularly those targeting kinases and proteases
-
Design of small-molecule modulators of protein-protein interactions
-
Creation of fluorine-enriched pharmaceutical candidates with improved pharmacokinetic properties
Material Science Applications
The unique structural features of fluorinated benzyloxy compounds suggest potential applications in:
-
Development of liquid crystal components
-
Creation of specialty polymers with unique properties
-
Design of fluorinated materials with specific electronic or optical characteristics
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume